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Compound of Interest

Compound Name:
6-Chloro-2-oxo-1,2-

dihydropyridine-4-carboxamide

CAS No.: 182483-97-2

Cat. No.: B071042

Get Quote

Executive Summary & Identity Profile
6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide is a specialized heterocyclic

intermediate utilized primarily in the synthesis of bioactive small molecules, particularly kinase

inhibitors (e.g., p38 MAP kinase) and antiviral agents. Due to its specific substitution pattern—

combining a hydrogen bond donor/acceptor motif (pyridone) with a reactive handle (chloride)

and a functionalizable amide—it serves as a versatile building block for fragment-based drug

discovery.

While the unsubstituted amide is often synthesized in situ or on-demand, its direct precursor,

the carboxylic acid, is the primary commercial entry point.
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Parameter Detail

Chemical Name
6-Chloro-2-oxo-1,2-dihydropyridine-4-

carboxamide

Synonyms
2-Chloro-6-hydroxyisonicotinamide; 6-Chloro-2-

hydroxypyridine-4-carboxamide

Primary Precursor CAS
6313-51-5 (Acid form: 6-Chloro-2-oxo-1,2-

dihydropyridine-4-carboxylic acid)

Molecular Formula C₆H₅ClN₂O₂

Molecular Weight 172.57 g/mol

Core Scaffold 2-Pyridone (2-Hydroxypyridine tautomer)

Structural Tautomerism
The compound exists in a tautomeric equilibrium between the 2-oxo (lactam) and 2-hydroxy

(lactim) forms. In the solid state and polar solvents, the 2-oxo-1,2-dihydro form generally

predominates, which is critical for its hydrogen-bonding interactions in protein active sites.

2-Oxo Form (Lactam)
(Dominant in Polar Solvents)

2-Hydroxy Form (Lactim)
(Minor Tautomer)

 Tautomerization 

Click to download full resolution via product page

Caption: Tautomeric equilibrium favoring the 2-oxo species, essential for donor-acceptor

recognition.

Synthetic Pathway & Methodology
The synthesis of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide is typically achieved

via a two-step sequence starting from 2,6-dichloroisonicotinic acid. This route ensures

regioselective installation of the oxygen functionality while preserving the 6-chloro handle for

subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

Step 1: Regioselective Hydrolysis
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The starting material, 2,6-dichloroisonicotinic acid (CAS 5398-44-7), undergoes nucleophilic

aromatic substitution with hydroxide. The reaction is driven by the electron-deficient nature of

the pyridine ring.

Reagents: 2N NaOH (aq).

Conditions: Reflux (100–130 °C) for 12–16 hours.

Workup: Acidification with 6N HCl precipitates the product.[1]

Product: 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS 6313-51-5).[2][3]

Step 2: Amidation
The carboxylic acid is converted to the primary amide. Direct reaction with ammonia can be

sluggish; activation via an acid chloride or mixed anhydride is preferred.

Activation: Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) with catalytic DMF.

Amidation: Treatment with aqueous or anhydrous Ammonia (NH₃).

Alternative: Coupling reagents (HATU/EDC) with NH₄Cl for milder conditions.
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4-carboxylic acid
(CAS 6313-51-5)

Amidation
(1. SOCl2, 2. NH3)

6-Chloro-2-oxo-1,2-dihydropyridine-
4-carboxamide

(Target)
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Caption: Synthetic route from commercially available 2,6-dichloroisonicotinic acid to the target

amide.

Applications in Drug Discovery[7][8]
This scaffold is highly valued for its ability to mimic peptide bonds and interact with kinase

hinge regions.
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Kinase Inhibition (p38 MAP Kinase)
The 2-pyridone motif serves as a bioisostere for the hinge-binding region of ATP. The "donor-

acceptor" hydrogen bonding pattern (NH donor, C=O acceptor) is complementary to the

backbone residues of many kinases.

Mechanism: The 6-chloro group allows for the introduction of hydrophobic aryl groups (via

Suzuki coupling) to access the "selectivity pocket" of the kinase.

Utility: Development of anti-inflammatory agents targeting the p38 pathway.

Antiviral Therapeutics
Recent patent literature (e.g., WO2024178004) highlights the use of 6-chloro-2-oxo-1,2-

dihydropyridine-4-carboxylic acid derivatives as inhibitors of viral proteases. The carboxamide

group can be further modified to engage catalytic cysteines or serines in viral enzymes.

Fragment-Based Screening
Due to its low molecular weight (<200 Da) and high ligand efficiency, the amide is an ideal

"fragment" for X-ray crystallographic screening. It binds efficiently to polar sub-pockets,

allowing researchers to "grow" the molecule from the 6-position.

Analytical Characterization
To validate the identity of the synthesized amide, the following analytical signatures are

diagnostic:
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Method Diagnostic Signal Note

¹H NMR (DMSO-d₆)
δ ~11.0–12.0 ppm (br s, 1H):

Pyridone NH
Confirms 2-oxo tautomer.

δ ~7.5–8.5 ppm (br s, 2H):

Amide NH₂
Typical primary amide signals.

δ ~6.5–7.0 ppm (s, 2H):

Aromatic CH

C3 and C5 protons (singlets or

meta-coupled).

LC-MS (ESI) [M+H]⁺ = 173/175
Characteristic 3:1 chlorine

isotope pattern.

IR Spectroscopy
~1650–1690 cm⁻¹: Amide I

band
Strong carbonyl stretch (C=O).

Safety & Handling (SDS Summary)
While specific toxicological data for the amide may be limited, data for the precursor (CAS

6313-51-5) suggests the following precautions:

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

Handling: Use in a fume hood. Avoid dust generation.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or

oxidation.

Incompatibility: Strong oxidizing agents, strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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